molecular formula C10H12N4O2 B1427990 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1249995-53-6

3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Katalognummer: B1427990
CAS-Nummer: 1249995-53-6
Molekulargewicht: 220.23 g/mol
InChI-Schlüssel: PCZWTTTUVMUXPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This bifunctional pyrazole derivative serves as a key building block in the synthesis of more complex, biologically active molecules. Its primary research application is in the development of protein kinase inhibitors. The compound's structure, featuring carboxylic acid and pyrazole moieties, allows it to interact with kinase ATP-binding sites, making it a crucial precursor for potential therapeutics. It has been specifically identified as an intermediate in the synthesis of clinical-stage anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors, such as Entrectinib [https://www.thermofisher.com/order/catalog/product/304625]. Researchers utilize this compound to explore new pathways in oncology and to develop targeted cancer treatments. It is supplied as a high-purity solid to ensure reliability in synthetic workflows. This product is intended for research purposes in a controlled laboratory environment only and is not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Eigenschaften

IUPAC Name

3-(1-ethylpyrazol-4-yl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-14-5-7(4-11-14)9-8(10(15)16)6-13(2)12-9/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZWTTTUVMUXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NN(C=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1249995-53-6) is a compound within the pyrazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

The molecular formula of 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is C10H12N4O2C_{10}H_{12}N_{4}O_{2}, with a molecular weight of 220.23 g/mol. Its structure includes a carboxylic acid functional group and two pyrazole rings, which are known to contribute to its biological activity.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of pyrazole derivatives. Research indicates that compounds similar to 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-23115.2
Liver CancerHepG212.5
Colorectal CancerHT-2918.7
Lung CancerA54914.9

These findings suggest that the compound may inhibit key pathways involved in cancer cell proliferation, although further studies are necessary to elucidate the precise mechanisms.

Antimicrobial Activity

The pyrazole moiety has been recognized for its broad-spectrum antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities:

Microorganism Activity MIC (µg/mL) Reference
Escherichia coliInhibition10
Staphylococcus aureusInhibition15
Candida albicansInhibition20

The antimicrobial efficacy is attributed to the ability of the compound to disrupt microbial cell membranes and inhibit vital enzymatic processes.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies have reported that it can inhibit the release of pro-inflammatory cytokines and stabilize cell membranes:

Assay Effect Percentage (%) Reference
HRBC Membrane StabilizationSignificant Stabilization90.5
TNF-alpha Release InhibitionReduced Release80.0

These results indicate potential therapeutic applications in treating inflammatory diseases.

Case Studies

A recent study investigated the effects of various pyrazole derivatives, including 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, on cancer cell lines and inflammatory models. The results indicated that compounds with similar structures significantly inhibited tumor growth in vivo and reduced inflammation markers in animal models .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties. A study demonstrated that various pyrazole compounds could inhibit tumor growth and induce apoptosis in cancer cells. Specifically, pyrazoles have been linked to the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro studies have highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting applications in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

Several derivatives of pyrazoles have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The structural features of 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid may enhance its efficacy against resistant strains .

Case Study 1: Anticancer Research

In a study published in the International Journal of Pharmaceutical Sciences Review and Research, researchers synthesized various pyrazole derivatives and tested their cytotoxicity against MCF-7 breast cancer cells. The results indicated that certain substitutions on the pyrazole ring significantly enhanced anticancer activity, with IC50 values indicating potent effects at low concentrations .

Case Study 2: Anti-inflammatory Activity

A comparative study involving the evaluation of anti-inflammatory effects of different pyrazoles was conducted using carrageenan-induced paw edema in rats. The results indicated that compounds with specific functional groups exhibited superior anti-inflammatory activity compared to standard drugs like Indomethacin, highlighting the therapeutic potential of pyrazole derivatives .

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer0.08
Compound BAnti-inflammatory0.07
Compound CAntimicrobial0.15

Table 2: Structure Activity Relationship (SAR) Analysis

Substitution PositionSubstituent TypeEffect on Activity
4MethylIncreased potency
3EthylEnhanced selectivity
5HalogenReduced activity

Vergleich Mit ähnlichen Verbindungen

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)

Key Differences :

  • Substituent : DFPA replaces the 1-ethyl-pyrazole group with a difluoromethyl (-CF₂H) moiety.
  • Synthetic Utility : DFPA is a critical intermediate in succinate dehydrogenase inhibitor (SDHI) fungicides, with six commercialized and four developmental compounds derived from its scaffold .
  • Biological Activity : DFPA-derived amides exhibit potent antifungal activity against phytopathogens, outperforming boscalid in some cases . The electronegative fluorine atoms enhance binding to fungal SDH enzymes by mimicking natural substrates .

Table 1: Comparison of DFPA and 3-(1-Ethyl-pyrazol-4-yl) Derivative

Property DFPA (C₆H₆F₂N₂O₂) 3-(1-Ethyl-pyrazol-4-yl) Derivative (C₁₀H₁₂N₄O₂)
Molecular Weight 176.12 g/mol 220.23 g/mol
Key Functional Group -CF₂H 1-Ethyl-pyrazole
Commercial Applications SDHI fungicides (e.g., fluxapyroxad) Limited (discontinued)
Antifungal Efficacy High (IC₅₀ < 1 μM for select pathogens) Not reported

3-(2-Furyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

  • Substituent : A furan ring replaces the pyrazole-ethyl group.

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid

  • Substituent : Phenyl groups at the 1- and 3-positions.

Carboxylic Acid Derivatives and Prodrugs

Ester Derivatives

  • Examples : Methyl 3-methyl-1H-pyrazole-4-carboxylate (CAS: 23170-45-8), Ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS: 85290-78-4) .
  • Role : Esters serve as precursors or prodrugs, hydrolyzed in vivo to release the active carboxylic acid. The target compound’s free acid group is essential for forming bioactive amides, as seen in SDHI fungicides .

Amide Derivatives

  • Examples : N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide .
  • Activity : Amidation of the carboxylic acid group is critical for antifungal efficacy, with structural variations in the amine moiety directly influencing potency .

Complex Pyrazole Hybrids

4-((1-Butyl-1H-pyrazol-4-yl)ethynyl)-1-methyl-1H-pyrazole-3-carboxylic Acid

  • Structure : Incorporates an ethynyl linker and butyl group.
  • Impact : The ethynyl spacer increases rigidity and may alter binding kinetics, while the butyl group enhances lipophilicity .

1-(1,1-Dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Substituent : A sulfone-containing tetrahydrothiophene ring.

Structural and Functional Implications

  • Electron Effects : Fluorinated (DFPA) and sulfone-containing derivatives exhibit enhanced electronegativity, improving interactions with enzymatic targets .
  • Steric Factors : Bulky substituents (e.g., 1-ethyl-pyrazole) may hinder binding in compact active sites, explaining the superior efficacy of DFPA derivatives .

Q & A

Q. Basic

  • Recrystallization : Ethanol or toluene/water mixtures are common for carboxylic acid derivatives .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates polar impurities .
  • Acid-base extraction : Utilizes pH-dependent solubility (e.g., protonation in HCl to isolate the free acid) .

How to address instability during storage?

Q. Advanced

  • Temperature : Store at –20°C (short-term) or –80°C (long-term) to prevent hydrolysis or decarboxylation .
  • Desiccants : Use anhydrous CaCl2_2 or silica gel to minimize moisture-induced degradation.
  • Light protection : Amber vials prevent photolytic cleavage of the pyrazole ring .

What are the challenges in achieving regioselectivity during synthesis?

Advanced
Regioselectivity is influenced by:

  • Steric effects : Bulky substituents (e.g., ethyl at N1) direct reactions to less hindered positions .
  • Electronic effects : Electron-withdrawing groups (e.g., carboxylic acid) deactivate specific pyrazole carbons .
  • Protecting groups : Temporary protection of the carboxylic acid (e.g., methyl ester) prevents unwanted side reactions during functionalization .

What are common derivatives of this compound and their applications?

Q. Basic

  • Amides : Synthesized via coupling agents (e.g., EDC/HOBt) for antimicrobial or anticancer screening .
  • Esters : Ethyl or methyl esters serve as intermediates for prodrug development .
  • Metal complexes : Coordination with transition metals (e.g., Cu2+^{2+}) enhances catalytic or photophysical properties .

How to analyze intermolecular interactions in its crystal structure?

Q. Advanced

  • X-ray crystallography : Resolves hydrogen bonds (e.g., O–H···N between carboxylic acid and pyrazole) and π-π interactions .
  • Hirshfeld surfaces : Quantify interaction types (e.g., H-bonding vs. van der Waals) using software like CrystalExplorer .
  • Thermal ellipsoids : Assess molecular rigidity and thermal motion in the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.